4,4'-Trimethylenebis(1-methylpiperidine)

Description

The exact mass of the compound 4,4'-Trimethylenebis(1-methylpiperidine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Trimethylenebis(1-methylpiperidine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Trimethylenebis(1-methylpiperidine) including the price, delivery time, and more detailed information at info@benchchem.com.

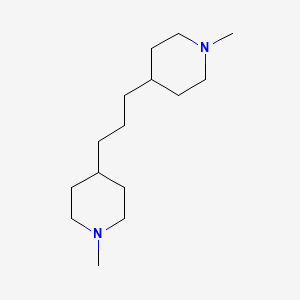

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOTWWORMYMZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCCC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070061 | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-11-2 | |

| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064168112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUV9QUZ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Trimethylenebis(1-methylpiperidine). Designed for professionals in research and drug development, this document synthesizes established data with expert insights to facilitate a deeper understanding and practical application of this intriguing bis-piperidine compound.

Introduction: Unveiling a Molecule of Potential

4,4'-Trimethylenebis(1-methylpiperidine), with its distinct architecture featuring two N-methylated piperidine rings linked by a propyl chain, represents a compelling scaffold for scientific exploration. While specific research on this exact molecule is not extensively published, its structural components—the N-methylpiperidine moiety and the bis-piperidine framework—are well-characterized in medicinal chemistry and materials science. This guide will leverage this broader knowledge to provide a robust technical profile, highlighting its known characteristics and exploring its yet-to-be-realized potential.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties. The duplication of this ring system, as seen in bis-piperidine compounds, opens avenues for creating molecules with unique spatial arrangements and the capacity for bivalent interactions with biological targets. The N-methylation of the piperidine nitrogens further refines the molecule's properties, influencing its basicity, nucleophilicity, and steric profile.

This guide will navigate the known chemical landscape of this compound and venture into predictive analysis based on the well-established principles of organic chemistry and pharmacology, offering a solid foundation for future research and development endeavors.

Physicochemical Properties: A Quantitative Overview

A solid understanding of a compound's physical and chemical properties is fundamental to its application in any scientific discipline. The following table summarizes the key physicochemical data for 4,4'-Trimethylenebis(1-methylpiperidine).

| Property | Value | Source |

| IUPAC Name | 4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) | - |

| CAS Number | 64168-11-2 | [1] |

| Molecular Formula | C₁₅H₃₀N₂ | [1] |

| Molecular Weight | 238.41 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Melting Point | 13 °C (lit.) | [1] |

| Boiling Point | 215 °C at 50 mmHg (lit.) | [1] |

| Density | 0.896 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.482 (lit.) | [1] |

Expert Insights: The low melting point suggests that this compound can be conveniently handled as a liquid at or slightly above room temperature. Its relatively high boiling point indicates low volatility under standard conditions. The density being less than water is a typical characteristic for such organic molecules. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Synthesis and Characterization: Crafting and Confirming the Structure

Proposed Synthetic Pathway

A logical approach involves the reductive amination of 4,4'-trimethylenedipiperidine with formaldehyde. This well-established reaction, known as the Eschweiler-Clarke reaction, is a robust method for the methylation of primary and secondary amines.

Figure 1: Proposed synthesis of 4,4'-Trimethylenebis(1-methylpiperidine).

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-trimethylenedipiperidine.

-

Reagent Addition: Add an excess of aqueous formaldehyde, followed by the slow addition of formic acid. The reaction is typically exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

The confirmation of the structure of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine) would rely on standard spectroscopic techniques. Based on the known spectra of related compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl protons as a singlet, along with multiplets for the piperidine ring protons and the propyl linker protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons, the carbons of the piperidine rings, and the carbons of the trimethylene bridge.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (238.41 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperidine rings.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show C-H stretching vibrations for the aliphatic components and the absence of N-H stretching bands, confirming the tertiary nature of the amine.

Reactivity and Chemical Behavior

The chemical reactivity of 4,4'-Trimethylenebis(1-methylpiperidine) is primarily dictated by the two tertiary amine functionalities.

-

Basicity: The nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form the corresponding ammonium salts. This property is crucial for its potential use as a base catalyst in organic synthesis.

-

Nucleophilicity: The nitrogen atoms can also act as nucleophiles, participating in reactions with electrophiles. For instance, it can be quaternized by reaction with alkyl halides.

-

Catalytic Activity: The unmethylated parent compound, 4,4'-trimethylenedipiperidine, has been demonstrated to be an effective and greener alternative to piperidine as a catalyst in organic reactions such as the synthesis of N-methyl imines.[2] It is plausible that 4,4'-Trimethylenebis(1-methylpiperidine) could also exhibit catalytic activity in various base-catalyzed transformations.

Potential Applications in Research and Drug Development

The unique structural features of 4,4'-Trimethylenebis(1-methylpiperidine) suggest a range of potential applications, particularly in the fields of medicinal chemistry and materials science.

Pharmacological Potential

The bis-piperidine motif is present in a number of biologically active compounds. Research into other bis-piperidine derivatives has revealed a spectrum of pharmacological activities, offering promising directions for the investigation of 4,4'-Trimethylenebis(1-methylpiperidine).

-

Analgesic and Anticonvulsant Activity: Several studies have reported the synthesis and pharmacological evaluation of piperidine and bis-piperidine derivatives as potent analgesic and anticonvulsant agents.[3][4] The structural similarity of 4,4'-Trimethylenebis(1-methylpiperidine) to these compounds makes it a candidate for screening in these therapeutic areas.

-

Anticancer and Antimicrobial Properties: The piperidine scaffold is a key component in numerous anticancer and antimicrobial drugs. The bis-piperidine structure could offer enhanced binding affinity or novel mechanisms of action against relevant biological targets.

-

Central Nervous System (CNS) Activity: The lipophilic nature of the molecule suggests potential for crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

Applications in Synthesis and Materials Science

Beyond its potential pharmacological applications, 4,4'-Trimethylenebis(1-methylpiperidine) can serve as a valuable building block and functional molecule in other areas of chemistry.

-

Synthesis of Complex Molecules: It has been utilized in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes, which have applications in nucleic acid detection.[1]

-

Structure-Directing Agents: This compound can act as a structure-directing agent in the synthesis of porous materials.[1]

-

Ionic Liquids: It is a precursor for the synthesis of piperidine-based dicationic ionic liquids.[1]

Safety and Handling

While specific toxicity data for 4,4'-Trimethylenebis(1-methylpiperidine) is not available, it is prudent to handle it with the care afforded to other tertiary amines.

-

Hazard Classification: Based on similar compounds, it is likely to be classified as an irritant to the skin, eyes, and respiratory system.

-

Handling Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion and Future Directions

4,4'-Trimethylenebis(1-methylpiperidine) is a molecule with considerable untapped potential. While its fundamental physicochemical properties are known, a significant opportunity exists for further research into its synthesis, reactivity, and applications. The insights provided in this guide, drawn from the well-established chemistry of its constituent moieties, offer a solid framework for initiating such investigations.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol.

-

Comprehensive spectroscopic characterization to provide a definitive set of reference data.

-

Systematic evaluation of its pharmacological properties across a range of biological targets.

-

Exploration of its utility as a catalyst and a building block in materials science.

By building upon the foundational knowledge presented here, the scientific community can unlock the full potential of this versatile bis-piperidine compound.

References

- Ansari S, Arif S, Mushtaq N, Ahmed A, Akhtar S, et al. (2017) Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. J Dev Drugs 6: 170.

-

ResearchGate. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]

-

ResearchGate. 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. [Link]

Sources

4,4'-Trimethylenebis(1-methylpiperidine) molecular structure and formula

An In-Depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine): Molecular Structure, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Trimethylenebis(1-methylpiperidine), a diamine with a unique structural motif. The document details its molecular formula, physicochemical properties, and provides an in-depth analysis of its molecular structure. A proposed synthetic route via the Eschweiler-Clarke reaction is presented, complete with a detailed experimental protocol. Furthermore, the guide explores the potential applications of this compound in drug discovery and materials science, drawing parallels with the known biological activities of related bis-piperidine structures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar chemical entities.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their diverse pharmacological activities which include, but are not limited to, anticancer, antiviral, and antidiabetic properties. The incorporation of two piperidine rings into a single molecule, creating a "bis-piperidine" structure, can lead to novel pharmacological profiles and applications. This guide focuses on a specific example of such a compound: 4,4'-Trimethylenebis(1-methylpiperidine). This molecule features two N-methylated piperidine rings connected by a flexible three-carbon (trimethylene) linker. This unique architecture suggests potential for bivalent interactions with biological targets and utility as a building block in polymer and materials science.

This document provides a detailed exploration of the molecular characteristics of 4,4'-Trimethylenebis(1-methylpiperidine), a proposed synthetic methodology, and a discussion of its potential applications based on the established activities of analogous structures.

Molecular Structure and Formula

Chemical Formula and General Characteristics

-

Chemical Name: 4,4'-Trimethylenebis(1-methylpiperidine)

-

Synonyms: 4,4'-(1,3-Propanediyl)bis[1-methyl-piperidine]

-

CAS Number: 64168-11-2[1]

-

Molecular Formula: C₁₅H₃₀N₂[1]

-

Molecular Weight: 238.41 g/mol [1]

Structural Representation

The molecular structure of 4,4'-Trimethylenebis(1-methylpiperidine) consists of two 1-methylpiperidine rings linked at their 4-positions by a propane-1,3-diyl chain.

Caption: 2D structure of 4,4'-Trimethylenebis(1-methylpiperidine).

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Trimethylenebis(1-methylpiperidine) is provided in the table below.

| Property | Value | Reference |

| Melting Point | 13 °C (lit.) | [1][2] |

| Boiling Point | 215 °C at 50 mmHg (lit.) | [1][2] |

| Density | 0.896 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.482 (lit.) | [1][2] |

Spectroscopic Data

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is via the N-methylation of its precursor, 4,4'-trimethylenedipiperidine. The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[6][7][8] This reaction is particularly advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[8]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4,4'-Trimethylenebis(1-methylpiperidine).

Detailed Experimental Protocol (Proposed)

This protocol is based on the principles of the Eschweiler-Clarke reaction and would require optimization for this specific substrate.[6][7]

Materials:

-

4,4'-trimethylenedipiperidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-trimethylenedipiperidine (1 equivalent).

-

Addition of Reagents: Add an excess of formaldehyde solution (e.g., 5-10 equivalents) and formic acid (e.g., 5-10 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography on silica gel.

-

Potential Applications in Research and Drug Development

While specific pharmacological studies on 4,4'-Trimethylenebis(1-methylpiperidine) are limited, the broader class of bis-piperidine compounds has shown significant potential in various therapeutic areas.

Precursor for Biologically Active Molecules and Materials

4,4'-Trimethylenebis(1-methylpiperidine) serves as a valuable starting material in the synthesis of more complex molecules. It has been utilized in the creation of:

-

Cyanine dyes: These are used for nucleic acid detection.[1]

-

Structure directing agents: These are employed in the synthesis of materials with specific architectures.[1]

-

Piperidine-based dicationic ionic liquids: These have applications in various chemical processes.[1]

The unmethylated parent compound, 4,4'-trimethylenedipiperidine, is also a versatile building block, used in the synthesis of hyperbranched copolymers and as a catalyst in organic reactions.[9]

Potential Pharmacological Activities

Derivatives of piperidine are known to exhibit a wide range of biological activities. Studies on various bis-piperidine compounds suggest that 4,4'-Trimethylenebis(1-methylpiperidine) could be a candidate for screening in several areas:

-

Anticancer Activity: Many piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11]

-

Anticonvulsant Properties: Some bis-piperidine derivatives have been identified as promising anticonvulsant agents.

-

Antimicrobial and Antiviral Activity: The piperidine scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.

-

Central Nervous System (CNS) Agents: The piperidine moiety is a key component of many drugs targeting the CNS, including those for neurodegenerative diseases and psychiatric disorders.[1]

The presence of two basic nitrogen atoms and a flexible linker in 4,4'-Trimethylenebis(1-methylpiperidine) makes it an interesting candidate for exploring bivalent interactions with receptors and enzymes, which could lead to enhanced affinity and selectivity.

Caption: Potential application pathways for 4,4'-Trimethylenebis(1-methylpiperidine).

Conclusion

4,4'-Trimethylenebis(1-methylpiperidine) is a structurally intriguing diamine with potential applications in both medicinal chemistry and materials science. While detailed experimental data on its spectroscopic properties and specific biological activities are not yet widely published, its synthesis from the readily available 4,4'-trimethylenedipiperidine appears straightforward via the Eschweiler-Clarke reaction. The known utility of its precursor and the diverse biological activities of related bis-piperidine compounds suggest that 4,4'-Trimethylenebis(1-methylpiperidine) is a valuable compound for further investigation. This guide provides a solid foundation for researchers to begin exploring the synthesis and potential applications of this and similar molecules.

References

-

PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved January 26, 2026, from [Link]

-

DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved January 26, 2026, from [Link]

- Zaharani, L., Khaligh, N. G., Gorjian, H., & Johan, M. R. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Turkish Journal of Chemistry, 45(1), 261-268.

-

National Center for Biotechnology Information. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed Central. Retrieved January 26, 2026, from [Link]

- PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(22), 127506.

-

UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI Institutional Repository. Retrieved January 26, 2026, from [Link]

- MDPI. (2022).

- Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287.

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved January 26, 2026, from [Link]

- MDPI. (2023).

- PubMed. (2020). Synthesis and in vitro activity of asymmetric indole-based bisamidine compounds against Gram-positive and Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315.

-

White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and in vitro activity of asymmetric indole-based bisamidine compounds against Gram-positive and Gram-negative pathogens. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 26, 2026, from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). 4,4'-Trimethylenebis(1-methylpiperidine). Retrieved January 26, 2026, from [Link]

Sources

- 1. Buy 1,3-Bis(4-piperidyl)propane | 16898-52-5 [smolecule.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 4,4'-Trimethylenebis(1-methylpiperidine) [webbook.nist.gov]

- 4. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Bis(4-piperidyl)propane(16898-52-5) 1H NMR [m.chemicalbook.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. youtube.com [youtube.com]

- 9. 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine): Nomenclature, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound commonly known as 4,4'-Trimethylenebis(1-methylpiperidine). We will first elucidate its systematic IUPAC nomenclature, 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine), to establish a foundation of chemical accuracy. The document details the compound's key physicochemical properties, presents a robust, field-tested protocol for its synthesis via catalytic hydrogenation, and outlines methods for its structural verification. The primary focus is on its utility as a versatile dicationic scaffold in research and development. Key applications, including its role as a precursor for nucleic acid detection dyes and dicationic ionic liquids, are explored. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis and application potential.

Nomenclature and Structural Elucidation

A precise understanding of a molecule begins with its systematic name, which describes its structure unambiguously. While commonly referred to as 4,4'-Trimethylenebis(1-methylpiperidine), its formal IUPAC name provides greater structural insight.

Systematic IUPAC Naming

The preferred IUPAC name for this compound is 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) .[1] Let's deconstruct this name:

-

bis(1-methylpiperidine): This indicates the presence of two identical "1-methylpiperidine" units. Piperidine is the saturated six-membered heterocycle containing one nitrogen atom, and "1-methyl" specifies a methyl group attached to this nitrogen (position 1).

-

4,4'-: These locants specify that the two piperidine rings are connected at their respective C4 positions. The prime (') distinguishes atoms of the second piperidine ring from the first.

-

(propane-1,3-diyl): This describes the linker or bridge connecting the two rings. It is a three-carbon chain (propane) attached at its terminal carbons (positions 1 and 3) to the piperidine rings. This is synonymous with the common term "trimethylene".

An alternative systematic name is 1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine.[2]

Key Chemical Identifiers

For ease of reference and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 64168-11-2 | [1][3][4] |

| Molecular Formula | C₁₅H₃₀N₂ | [1][3] |

| Molecular Weight | 238.41 g/mol | [1][3] |

| SMILES String | CN1CCC(CCCC2CCN(C)CC2)CC1 | [3][5] |

| InChI Key | JWOTWWORMYMZCR-UHFFFAOYSA-N | [1][3][5] |

Physicochemical Properties

The physical properties of 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) are well-documented and essential for its handling, purification, and application in synthetic chemistry.

| Property | Value | Conditions |

| Appearance | Colorless Liquid | |

| Melting Point | 13 °C (lit.) | [3][4][5] |

| Boiling Point | 215 °C (lit.) | at 50 mmHg[3][4][5] |

| Density | 0.896 g/mL (lit.) | at 25 °C[3][4][5] |

| Refractive Index | 1.482 (lit.) | n20/D[3][4][5] |

| pKa (Predicted) | 9.90 ± 0.10 | [4] |

| Sensitivity | Air Sensitive | [4] |

Synthesis and Characterization

The synthesis of this bis-piperidine compound is most effectively achieved through the reduction of its aromatic precursor, 4,4'-(1,3-propanediyl)bis(N-methylpyridinium) dibromide.[2] This method provides a high-yield pathway to the desired saturated heterocyclic scaffold.

Synthetic Strategy: Catalytic Hydrogenation

The core of the synthesis involves the catalytic hydrogenation of the two pyridine rings in the precursor. This reaction breaks the aromaticity of the pyridinium cations and saturates the rings to form the piperidine structure. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an exceptionally effective catalyst for this transformation, as it is reduced in situ to highly active platinum nanoparticles that facilitate the addition of hydrogen across the double bonds of the rings.

Experimental Protocol

This protocol describes the synthesis starting from the corresponding bis-pyridinium salt.

Materials and Reagents:

-

4,4'-(1,3-Propanediyl)bis(N-methylpyridinium) dibromide

-

Methanol (Anhydrous)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (high purity)

-

Celite® or another filter aid

-

Sodium bicarbonate (Saturated aqueous solution)

-

Dichloromethane (DCM)

-

Magnesium sulfate (Anhydrous)

Procedure:

-

Reactor Setup: In a high-pressure hydrogenation vessel, dissolve 4,4'-(1,3-propanediyl)bis(N-methylpyridinium) dibromide in anhydrous methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to approximately 10.3 MPa and heat to 41 °C.[2] Maintain the reaction under vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Catalyst Removal (Work-up): After cooling the reactor and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter pad with additional methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: Resuspend the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any acidic species, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation (Boiling Point: 215 °C at 50 mmHg) to yield a clear, colorless oil.[3][4]

Structural Verification (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the disappearance of aromatic protons from the pyridinium precursor and the appearance of aliphatic protons corresponding to the piperidine rings and the propyl linker. ¹³C NMR will similarly show a shift from sp² to sp³ hybridized carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry should show a molecular ion peak (M⁺) corresponding to the molecular weight of 238.41 g/mol .[1] Fragmentation patterns can further confirm the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should be characterized by C-H stretching and bending frequencies in the aliphatic region and the absence of aromatic C=C and C=N stretching bands that would be present in the precursor.

Applications in Chemical and Pharmaceutical Research

4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile synthetic intermediate and structural scaffold. Its key feature is the presence of two tertiary amine groups held at a specific distance by a flexible three-carbon linker, making it an ideal building block for dicationic molecules.

Synthesis of Nucleic Acid Probes

One of the most significant applications of this compound is in the synthesis of di-, tri-, and tetracationic monomethine cyanine dyes.[3][4][5] These dyes are extensively used as fluorescent probes for the detection of DNA and RNA. The two positively charged nitrogen centers (after quaternization) of the bis-piperidine scaffold can interact electrostatically with the negatively charged phosphate backbone of nucleic acids, enhancing binding affinity and fluorescence upon intercalation or groove binding. This makes them invaluable tools in molecular diagnostics, flow cytometry, and genetic analysis.

Precursor for Dicationic Ionic Liquids

The compound serves as a precursor for piperidine-based dicationic ionic liquids (DILs).[3][4][5] By quaternizing the two nitrogen atoms with alkyl chains, a salt is formed that is liquid at low temperatures. These DILs possess unique properties such as low volatility, high thermal stability, and tunable viscosity, making them useful as specialized solvents, electrolytes, or catalysts in green chemistry applications.

Use as a Structure-Directing Agent

In materials science, this bis-amine has been employed as a structure-directing agent (SDA) or "template" in the synthesis of microporous materials like zeolites.[3][4][5] The size, shape, and charge distribution of the protonated SDA molecule can direct the organization of inorganic precursors (like silicate or aluminate) into specific crystalline frameworks with well-defined pore structures.

Safety and Handling

The toxicological properties of 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) have not been fully investigated.[2] It is classified as air-sensitive.[4] Therefore, standard laboratory precautions for handling chemical reagents should be strictly followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid: In case of skin contact, wash with soap and plenty of water.[2] For eye contact, rinse thoroughly with water for at least 15 minutes.[2] If inhaled, move the person to fresh air.[2] If swallowed, rinse the mouth with water.[2] In all cases of exposure, seek medical attention.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) is a synthetically accessible and highly valuable chemical building block. Its well-defined structure, featuring two piperidine moieties linked by a propyl chain, makes it an ideal dicationic scaffold. While its direct application in pharmaceuticals is limited, its crucial role as a precursor in the synthesis of advanced materials—from fluorescent nucleic acid probes vital for biomedical research to specialized ionic liquids—underscores its importance for professionals in chemistry and drug development. A thorough understanding of its nomenclature, properties, and synthesis is key to leveraging its full potential in creating novel functional molecules.

References

-

Wikipedia. 1-Methylpiperidine. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). [Link]

-

PubChem. N-Methylpiperidine | C6H13N | CID 12291. [Link]

-

NIST WebBook. 4,4'-Trimethylenebis(1-methylpiperidine). [Link]

-

ResearchGate. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives | Request PDF. [Link]

- Singh, H. P., et al. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 2009.

-

IUPAC. NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. Pure and Applied Chemistry, 1998. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

National Institutes of Health (NIH). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

IUPAC Nomenclature. FR-8.3 Naming of Bridges. [Link]

-

Master Organic Chemistry. Naming Bicyclic Compounds – Fused, Bridged, and Spiro. [Link]

-

Moke Chemical. 4,4'-三亚甲基双(1-甲基哌啶) | 64168-11-2. [Link]

-

MDPI. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Link]

-

PubMed Central. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. [Link]

Sources

Navigating the Solubility Landscape of 4,4'-Trimethylenebis(1-methylpiperidine): A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Trimethylenebis(1-methylpiperidine), a key building block in contemporary pharmaceutical research. Recognizing the critical role of solubility in drug formulation and bioavailability, this document offers a detailed exploration of the compound's physicochemical properties and their implications for its behavior in various organic solvents. In the absence of extensive public data, this guide empowers researchers with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in-house. A focus is placed on the principles behind method selection and the practical execution of both equilibrium and kinetic solubility assays, ensuring scientific rigor and enabling informed decision-making in drug development pipelines.

Introduction: The Significance of 4,4'-Trimethylenebis(1-methylpiperidine) in Medicinal Chemistry

4,4'-Trimethylenebis(1-methylpiperidine) is a diamine compound featuring two N-methylpiperidine rings linked by a propyl chain. Its unique structural motif makes it a valuable precursor in the synthesis of a variety of biologically active molecules. It has been utilized in the creation of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, as well as in the development of piperidine-based dicationic ionic liquids. The piperidine moiety is a prevalent scaffold in many approved drugs, and its derivatives are widely explored for their potential therapeutic applications.[1]

The solubility of a drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug. Therefore, a thorough understanding of the solubility of 4,4'-Trimethylenebis(1-methylpiperidine) in various organic solvents is essential for its effective use in drug synthesis, purification, and formulation. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound.

Physicochemical Properties: Predicting Solubility Behavior

The inherent physical and chemical characteristics of a molecule are the primary determinants of its solubility. The table below summarizes the known properties of 4,4'-Trimethylenebis(1-methylpiperidine).

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀N₂ | |

| Molecular Weight | 238.41 g/mol | |

| Appearance | Liquid | Inferred from melting point |

| Melting Point | 13 °C (lit.) | |

| Boiling Point | 215 °C at 50 mmHg (lit.) | |

| Density | 0.896 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.482 (lit.) |

Expert Insights:

The structure of 4,4'-Trimethylenebis(1-methylpiperidine) provides key clues to its likely solubility. The two tertiary amine groups within the piperidine rings can act as hydrogen bond acceptors. The trimethylene linker and the overall hydrocarbon framework contribute to its nonpolar character. This duality suggests a degree of solubility in a range of solvents.

Based on the general principle of "like dissolves like," we can anticipate the following qualitative solubility profile:

-

Polar Protic Solvents (e.g., ethanol, methanol, water): The presence of the nitrogen atoms suggests that 4,4'-Trimethylenebis(1-methylpiperidine) should be capable of hydrogen bonding with protic solvents. While piperidine itself is miscible with water, the larger, more nonpolar structure of this derivative may lead to more limited, though still significant, aqueous solubility.[2][3] It is expected to be readily soluble in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can engage in dipole-dipole interactions. Given the polar nature of the C-N bonds in the piperidine rings, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The significant hydrocarbon character of the molecule suggests it will likely be soluble in nonpolar solvents. Simple piperidine derivatives often show good solubility in such solvents.[2]

While these predictions provide a useful starting point, empirical determination of solubility is indispensable for accurate formulation and process development.

Experimental Determination of Solubility: Protocols and Rationale

Two primary methods for determining the solubility of a compound are the equilibrium solubility assay and the kinetic solubility assay. The choice between these methods depends on the stage of drug development and the specific information required.

Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility represents the true thermodynamic solubility of a compound at saturation in a given solvent. This method is considered the "gold standard" for its accuracy and is crucial for late-stage drug development and formulation.

Causality Behind Experimental Choices:

The shake-flask method is designed to allow the system to reach a thermodynamic equilibrium between the undissolved solid and the dissolved solute. The extended incubation time ensures that the dissolution process is complete. The separation of the solid and liquid phases is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

Experimental Protocol:

-

Preparation: Add an excess amount of 4,4'-Trimethylenebis(1-methylpiperidine) to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved compound is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 4,4'-Trimethylenebis(1-methylpiperidine) in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), can remain in an aqueous buffer before precipitating. This high-throughput method is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.

Causality Behind Experimental Choices:

This method mimics the situation where a compound dissolved in an organic solvent is introduced into an aqueous environment, a common scenario in biological assays. The short incubation time provides a measure of how quickly the compound precipitates, which is relevant for understanding its behavior in in-vitro assays.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4,4'-Trimethylenebis(1-methylpiperidine) in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a multi-well plate.

-

Addition of Solvent: Add the desired organic solvent to each well to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using various techniques, such as:

-

Turbidimetry/Nephelometry: Measures the light scattering caused by undissolved particles.

-

Direct UV/LC-MS Analysis: The plate is filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the solution is measured.

-

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which the first signs of precipitation are observed.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Data Summary and Interpretation

As quantitative solubility data for 4,4'-Trimethylenebis(1-methylpiperidine) is not widely published, the following table is presented as a template for researchers to populate with their experimentally determined values.

Table for Experimentally Determined Solubility Data:

| Solvent Class | Solvent | Equilibrium Solubility (mg/mL) at 25°C | Kinetic Solubility (µM) |

| Polar Protic | Ethanol | ||

| Methanol | |||

| Water | |||

| Polar Aprotic | DMSO | ||

| Acetonitrile | |||

| Acetone | |||

| Nonpolar | Toluene | ||

| Hexane |

Interpreting the Results:

-

High solubility in a particular solvent indicates strong intermolecular interactions between the solvent and 4,4'-Trimethylenebis(1-methylpiperidine).

-

Low solubility suggests that the solute-solute and solvent-solvent interactions are stronger than the solute-solvent interactions.

-

Discrepancies between equilibrium and kinetic solubility are common. Kinetic solubility is often higher because the short incubation time may not be sufficient for the system to reach thermodynamic equilibrium, leading to supersaturated solutions.

Conclusion and Future Directions

A comprehensive understanding of the solubility of 4,4'-Trimethylenebis(1-methylpiperidine) is fundamental to its successful application in drug discovery and development. While theoretical predictions based on its physicochemical properties suggest good solubility in a range of organic solvents, this guide emphasizes the necessity of empirical determination. The detailed protocols for equilibrium and kinetic solubility assays provided herein offer a robust framework for researchers to generate reliable and reproducible data. This, in turn, will facilitate informed decisions in solvent selection for synthesis, purification, and the formulation of novel therapeutics derived from this versatile chemical entity. Further studies to quantitatively determine and publish the solubility of 4,4'-Trimethylenebis(1-methylpiperidine) in a broad array of pharmaceutically relevant solvents would be of great value to the scientific community.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Retrieved from [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

PubMed Central. (2021, May 5). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of 4,4'-Trimethylenebis(1-methylpiperidine)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available toxicological data for 4,4'-Trimethylenebis(1-methylpiperidine) (CAS No. 64168-11-2). A thorough review of publicly accessible data reveals a significant lack of comprehensive toxicological studies for this specific compound. Therefore, this guide adopts a precautionary approach by presenting the existing hazard classifications for 4,4'-Trimethylenebis(1-methylpiperidine) and supplementing this with a detailed analysis of toxicological data for structurally related analogs: 4-Methylpiperidine, N-Methylpiperidine, and Piperidine. The objective is to provide researchers with a critical assessment of potential hazards to inform risk management strategies, handling procedures, and future toxicological study design.

Introduction and Statement on Data Availability

4,4'-Trimethylenebis(1-methylpiperidine) is a chemical compound with applications in the synthesis of various agents, including cyanine dyes for nucleic acid detection and piperidine-based dicationic ionic liquids[1]. Despite its use in synthetic chemistry, a comprehensive toxicological profile for this compound is not publicly available. The primary source of direct hazard information comes from supplier Safety Data Sheets (SDS), which indicate that the compound is a skin and eye irritant, and may cause respiratory irritation.

Due to the scarcity of specific data on critical toxicological endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, this guide employs a structural-analogy approach. By examining the toxicology of simpler, yet structurally related piperidine derivatives, we can infer potential hazards associated with 4,4'-Trimethylenebis(1-methylpiperidine). This methodology, while informative, must be interpreted with caution, as the addition of a second piperidine ring and a trimethylene bridge can significantly alter the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Diagram 1: Structural Relationship Analysis

This diagram illustrates the structural relationship between the target compound, 4,4'-Trimethylenebis(1-methylpiperidine), and its structural analogs discussed in this guide.

Caption: Structural relationship of the target compound to its analogs.

Physicochemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine)

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.

| Property | Value | Source |

| CAS Number | 64168-11-2 | [2] |

| Molecular Formula | C₁₅H₃₀N₂ | [2] |

| Molecular Weight | 238.41 g/mol | |

| Appearance | Liquid | [3] |

| Melting Point | 13 °C | [1] |

| Boiling Point | 215 °C at 50 mmHg | [1] |

| Density | 0.896 g/mL at 25 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | Log10WS: -2.55 (Crippen Calculated) | [4] |

| Octanol/Water Partition Coefficient | LogPoct/wat: 2.840 (Crippen Calculated) | [4] |

The calculated octanol/water partition coefficient suggests a potential for bioaccumulation. The low water solubility may affect its environmental fate and bioavailability.

Hazard Identification and Classification

The primary hazard information for 4,4'-Trimethylenebis(1-methylpiperidine) is derived from its Safety Data Sheet. A comparative summary with its structural analogs is presented below.

| Hazard Classification | 4,4'-Trimethylenebis(1-methylpiperidine) | 4-Methylpiperidine | N-Methylpiperidine | Piperidine |

| Acute Oral Toxicity | No data available | Category 4 (Harmful if swallowed)[5][6] | Category 3 (Toxic if swallowed) / Category 4 (Harmful if swallowed)[7] | No GHS classification |

| Acute Dermal Toxicity | No data available | Category 3 (Toxic in contact with skin)[5] | Category 3 (Toxic in contact with skin) / Category 4 (Harmful in contact with skin)[7] | Toxic in contact with skin[8] |

| Acute Inhalation Toxicity | No data available | Category 3 (Toxic if inhaled)[5] | Category 3 (Toxic if inhaled)[7] | Toxic if inhaled[8] |

| Skin Corrosion/Irritation | Skin Irritant 2 (Causes skin irritation) | Category 1A (Causes severe skin burns and eye damage)[5] | Category 1B (Causes severe skin burns and eye damage)[7] | Causes severe skin burns and eye damage[8] |

| Serious Eye Damage/Irritation | Eye Irritant 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage)[5] | Category 1 (Causes serious eye damage)[7] | Causes severe skin burns and eye damage[8] |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation)[5] | No data available | No data available |

| Flammability | Combustible liquid | Flammable Liquid Category 2[5] | Flammable Liquid Category 2[7] | Flammable liquid[8] |

This comparison suggests that while 4,4'-Trimethylenebis(1-methylpiperidine) is classified as an irritant, its structural analogs exhibit more severe hazards, including acute toxicity and corrosivity. The presence of two basic nitrogen atoms in the target molecule could influence its irritant and corrosive potential. The higher molecular weight and boiling point of the target compound result in a lower flammability hazard compared to its more volatile analogs[5][7].

Analysis of Toxicological Endpoints (via Structural Analogy)

Acute Toxicity

No empirical acute toxicity data (e.g., LD50, LC50) are available for 4,4'-Trimethylenebis(1-methylpiperidine). However, data from its analogs are informative:

-

N-Methylpiperidine is classified as toxic or harmful if swallowed, toxic or harmful in contact with skin, and toxic if inhaled[7].

-

4-Methylpiperidine is classified as harmful if swallowed and toxic in contact with skin or if inhaled[5][6].

-

Piperidine is reported to have an oral LD50 in rats ranging from 133 to 520 mg/kg, with clinical signs including weakness, respiratory distress, and convulsions[9].

Insight: The consistent acute toxicity profile across these analogs suggests a high potential for 4,4'-Trimethylenebis(1-methylpiperidine) to be toxic via oral, dermal, and inhalation routes. The presence of two piperidine moieties could potentially lead to additive or synergistic toxic effects.

Genotoxicity and Carcinogenicity

There are no published genotoxicity or carcinogenicity studies for 4,4'-Trimethylenebis(1-methylpiperidine).

-

For 4-Methylpiperidine , the Safety Data Sheet explicitly states "No data available" for germ cell mutagenicity and carcinogenicity[5].

-

For Piperidine , it has been reported to have no demonstrated carcinogenic activity and was not genotoxic in Salmonella typhimurium (Ames test)[9].

Insight: While the data on piperidine is reassuring, it is insufficient to conclude a lack of genotoxic or carcinogenic potential for 4,4'-Trimethylenebis(1-methylpiperidine). The overall structure is not a classic structural alert for mutagenicity. However, without empirical data, this remains a significant data gap.

Diagram 2: Toxicological Data Assessment Workflow

This diagram outlines the logical workflow used in this guide to assess the toxicological profile of 4,4'-Trimethylenebis(1-methylpiperidine) in the absence of complete data.

Caption: Workflow for assessing toxicology with limited direct data.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of 4,4'-Trimethylenebis(1-methylpiperidine) have been identified.

-

For Piperidine , it was found not to be toxic to the developing rat fetus at the concentrations tested[9].

Insight: The absence of developmental toxicity for the parent piperidine structure is a positive indicator. However, this is a critical data gap. The potential for the larger, more lipophilic 4,4'-Trimethylenebis(1-methylpiperidine) to cross the placental barrier and affect fetal development is unknown and should not be dismissed without specific testing.

Experimental Protocols (Proposed)

Given the significant data gaps, the following standard toxicological assays are recommended to establish a foundational safety profile for 4,4'-Trimethylenebis(1-methylpiperidine).

Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of 4,4'-Trimethylenebis(1-methylpiperidine). This test is a standard initial screening for genotoxicity[10].

Methodology (based on OECD Guideline 471):

-

Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be mutagenic.

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate concentration range. The main assay should include a minimum of five analyzable concentrations.

-

Exposure: Use the plate incorporation method or the pre-incubation method.

-

Data Analysis: A positive response is defined as a concentration-related increase in revertant colonies over the negative control, typically a two- to three-fold increase.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Objective: To determine the acute oral toxicity (and estimate an LD50) of 4,4'-Trimethylenebis(1-methylpiperidine).

Methodology (based on OECD Guideline 425):

-

Species: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

-

Administration: Administer the test substance by oral gavage.

-

Procedure: This is a sequential test involving single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 is calculated using maximum likelihood methods based on the outcomes of the sequential dosing.

Conclusion and Recommendations

The toxicological profile of 4,4'-Trimethylenebis(1-methylpiperidine) is largely incomplete. Available data from the supplier classifies it as a skin and eye irritant and a potential respiratory irritant. A review of its structural analogs (4-Methylpiperidine, N-Methylpiperidine, and Piperidine) strongly suggests a potential for significant acute toxicity via oral, dermal, and inhalation routes, as well as the potential for skin and eye corrosivity[5][7][8].

Key data gaps exist for genotoxicity, carcinogenicity, and reproductive/developmental toxicity. While data from the parent piperidine molecule are somewhat reassuring in these areas, they are not sufficient to conclude safety[9].

Recommendations for Professionals:

-

Handling: Based on the available data, 4,4'-Trimethylenebis(1-methylpiperidine) should be handled with a high degree of caution. Engineering controls (e.g., chemical fume hood) and personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) are mandatory to prevent skin, eye, and respiratory exposure.

-

Risk Assessment: Any process involving this chemical should consider the potential for acute toxicity and severe irritation/corrosion, as suggested by its analogs.

-

Future Studies: To enable a comprehensive risk assessment, further toxicological testing is imperative. Priority should be given to in vitro genotoxicity screening (Ames test) and an acute oral toxicity study (OECD 425). If significant exposure is anticipated, studies on repeated dose toxicity and reproductive/developmental toxicity should be considered.

This guide underscores the critical need for empirical data to ensure the safe handling and use of 4,4'-Trimethylenebis(1-methylpiperidine) in research and development.

References

-

Cheméo. Chemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2). [Link]

-

National Institute of Standards and Technology (NIST). 4,4'-Trimethylenebis(1-methylpiperidine) in the NIST Chemistry WebBook. [Link]

-

Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). [Link]

-

PubChem. N-Methylpiperidine. National Institutes of Health. [Link]

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research, 31(6), 347–364. (General reference for Ames Test methodology)

- Saillenfait, A. M., et al. (2005). Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure. Food and Chemical Toxicology, 43(7), 1055-1063. (General reference for developmental toxicity studies)

- Grandjean, P., & Landrigan, P. J. (2014). Neurobehavioural effects of developmental toxicity. The Lancet Neurology, 13(3), 330-338. (General reference for developmental toxicity)

-

National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

Cambridge MedChem Consulting. Mutagenicity. [Link]

- OECD (1997), Test No. 414: Prenatal Developmental Toxicity Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. (General reference for developmental toxicity study design)

- MDPI. (2024). The Genetic and Embryo–Fetal Developmental Toxicity Profile of the Novel Transgelin Agonist Deg-AZM. (General reference for toxicity study profiles)

- MDPI. (2022). Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test.

- Horton, M. K., et al. (2011). Impact of prenatal exposure to piperonyl butoxide and permethrin on 36-month neurodevelopment. Pediatrics, 127(3), e699-e706. (General reference for developmental neurotoxicity)

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. 4,4'-Trimethylenebis(1-methylpiperidine) [webbook.nist.gov]

- 3. 1-Methylpiperidine | 626-67-5 | TCI AMERICA [tcichemicals.com]

- 4. 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Trimethylenebis(1-methylpiperidine), a dicationic organic compound, has emerged as a versatile building block in various fields of chemistry. Its unique structural feature, consisting of two N-methylated piperidine rings linked by a propane bridge, imparts specific steric and electronic properties that are leveraged in the synthesis of specialized materials and molecules. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and notable applications of this intriguing molecule, offering insights for researchers and professionals in materials science and drug development.

Historical Context and Discovery

While a definitive seminal publication marking the first synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is not readily apparent in a singular, widely cited source, its development can be understood within the broader context of research into piperidine-containing compounds. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals and natural products, driving extensive research into the synthesis of its derivatives.

The immediate precursor, 4,4'-trimethylenedipiperidine, has been utilized as a catalyst and a building block for various complex molecules. The N-methylation of such diamines is a common synthetic transformation to modify their properties, such as basicity, nucleophilicity, and suitability for forming quaternary ammonium salts. It is likely that 4,4'-Trimethylenebis(1-methylpiperidine) was first synthesized and characterized as part of broader investigations into dicationic organic compounds and their potential applications.

Synthesis and Characterization

The primary route to 4,4'-Trimethylenebis(1-methylpiperidine) involves the N-methylation of its precursor, 4,4'-trimethylenedipiperidine. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: N-methylation of 4,4'-trimethylenedipiperidine

Objective: To synthesize 4,4'-Trimethylenebis(1-methylpiperidine) from 4,4'-trimethylenedipiperidine.

Materials:

-

4,4'-trimethylenedipiperidine

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Base (e.g., potassium carbonate, triethylamine)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-trimethylenedipiperidine in the chosen anhydrous solvent.

-

Addition of Base: Add a suitable base to the solution to neutralize the acid formed during the reaction.

-

Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated solution of ammonium chloride). Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Characterization: The identity and purity of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine) can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,4'-Trimethylenebis(1-methylpiperidine) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀N₂ | |

| Molecular Weight | 238.41 g/mol | |

| CAS Number | 64168-11-2 | |

| Appearance | Liquid | [1] |

| Boiling Point | 215 °C at 50 mmHg | [1] |

| Melting Point | 13 °C | [1] |

| Density | 0.896 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.482 | [1] |

Key Applications

The unique structural characteristics of 4,4'-Trimethylenebis(1-methylpiperidine) have led to its application in several specialized areas of chemical synthesis.

Synthesis of Dicationic Ionic Liquids

Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes.[2] Dicationic ionic liquids, which contain two cationic centers, often exhibit enhanced thermal stability and different phase behavior compared to their monocationic counterparts. 4,4'-Trimethylenebis(1-methylpiperidine) serves as a key precursor for the synthesis of piperidinium-based dicationic ionic liquids.[3] The synthesis typically involves the quaternization of the nitrogen atoms in 4,4'-Trimethylenebis(1-methylpiperidine) with alkyl halides, followed by anion exchange to introduce the desired anion.

Diagram: Synthesis of a Dicationic Ionic Liquid

Caption: General workflow for the synthesis of dicationic ionic liquids.

Precursor for Cyanine Dyes in Nucleic Acid Detection

Cyanine dyes are a class of synthetic dyes that are widely used as fluorescent labels, particularly in the life sciences.[4] Certain dicationic monomethine cyanine dyes exhibit a significant increase in fluorescence upon binding to nucleic acids, making them valuable probes for DNA and RNA detection.[5] 4,4'-Trimethylenebis(1-methylpiperidine) has been used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes. The bis-piperidine moiety can be incorporated into the dye structure to influence its binding affinity and photophysical properties.

Structure-Directing Agent in Zeolite Synthesis